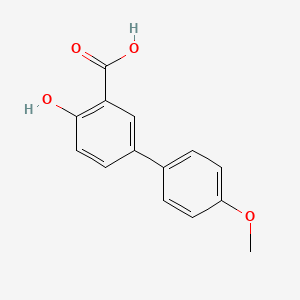

2-hydroxy-5-(4-methoxyphenyl)benzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-(4-methoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-18-11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8,15H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJWQWVQGHSPSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201214509 | |

| Record name | 4-Hydroxy-4′-methoxy[1,1′-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201214509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25205-16-7 | |

| Record name | 4-Hydroxy-4′-methoxy[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25205-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-4′-methoxy[1,1′-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201214509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 5-Aryl Substituted Salicylic Acid Derivatives

This technical guide provides an in-depth analysis of 5-aryl substituted salicylic acid derivatives, focusing on their chemical properties, synthesis via Suzuki-Miyaura cross-coupling, and dual pharmacological mechanisms (COX inhibition and TTR stabilization).

From Synthetic Scaffolds to Dual-Target Therapeutics

Executive Summary

The introduction of an aryl group at the 5-position of the salicylic acid (2-hydroxybenzoic acid) scaffold fundamentally alters its physicochemical and pharmacological profile. While the parent compound, salicylic acid, is a classic anti-inflammatory agent, its utility is limited by moderate lipophilicity and specific toxicity.

5-Aryl derivatives, exemplified by Diflunisal , represent a "super-salicylate" class. The 5-aryl substitution dramatically increases lipophilicity (LogP > 4.0), enhances protein binding, and extends plasma half-life. Crucially, this structural modification confers a dual mechanism of action:

-

Reversible COX Inhibition: Unlike aspirin (which acetylates COX), 5-aryl derivatives act as competitive, reversible inhibitors.

-

Transthyretin (TTR) Stabilization: These molecules bind to the thyroxine-binding pocket of TTR, preventing tetramer dissociation—a critical intervention in TTR amyloidosis.

Structural Chemistry & Physicochemical Properties[1][2][3]

The core pharmacophore consists of a salicylic acid headgroup and a hydrophobic tail at the C5 position. The biphenyl nature of these derivatives drives their interaction with hydrophobic pockets in enzymes (COX) and transport proteins (TTR).

Comparative Physicochemical Profile

The addition of a difluorophenyl ring (as in Diflunisal) shifts the molecule from a hydrophilic small molecule to a highly lipophilic drug candidate.[1]

| Property | Salicylic Acid | Diflunisal (5-(2,4-difluorophenyl) SA) | Impact of 5-Aryl Substitution |

| Molecular Weight | 138.12 g/mol | 250.20 g/mol | Increases size, fitting larger hydrophobic pockets. |

| Lipophilicity (LogP) | ~2.26 | ~4.44 (Exp) | Critical: Drastically improves membrane permeability and protein binding (>99%). |

| Acidity (pKa) | 2.97 | 3.3 | Remained acidic; the aryl group slightly decreases acidity due to steric/solvation effects. |

| Solubility (Water) | ~2 g/L | Insoluble (mg/L range) | Requires formulation as salts or with solubilizers. |

| Metabolism | Glycine/Glucuronide conjugation | Glucuronidation (No glycine) | The bulky 5-aryl group sterically hinders glycine conjugation, prolonging half-life. |

Structural Logic

-

Orthogonal Hydrophobicity: The 5-aryl group acts as a "hydrophobic anchor." In the COX channel, this anchor interacts with hydrophobic residues (e.g., Phe, Leu), stabilizing the inhibitor-enzyme complex.

-

Fluorine Substitution: The inclusion of fluorine atoms (e.g., in Diflunisal) serves two purposes:

-

Metabolic Blockade: Prevents oxidative metabolism (hydroxylation) of the phenyl ring.

-

Lipophilicity Boost: Increases LogP without adding significant steric bulk compared to hydrogen.

-

Synthetic Methodologies: Suzuki-Miyaura Coupling[5][6]

Historically, biphenyl salicylates were synthesized via multi-step Gomberg-Bachmann reactions, which suffered from low yields and hazardous conditions. The modern industrial standard utilizes Palladium-catalyzed Suzuki-Miyaura cross-coupling .

Reaction Mechanism

The synthesis couples a 5-halosalicylic acid (electrophile) with an arylboronic acid (nucleophile).

-

Precursor: 5-Bromosalicylic acid is preferred over the iodo- analogue due to cost and stability.

-

Catalyst: Ligand-free Pd(OAc)₂ or PdCl₂ is often sufficient, though phosphine ligands (PPh₃) enhance turnover numbers (TON).

-

Solvent System: Aqueous mixtures (Water/Ethanol or Water/DMF) are essential to solubilize the inorganic base (K₂CO₃) and the boronic acid.

Experimental Protocol: Synthesis of Diflunisal

Note: This protocol assumes standard Schlenk line techniques for air-sensitive catalysts.

Reagents:

-

5-Bromosalicylic acid (1.0 eq)[2]

-

2,4-Difluorophenylboronic acid (1.2 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (1-3 mol%)

-

Potassium Carbonate [K₂CO₃] (3.0 eq)[3]

-

Solvent: Water/Ethanol (1:1 v/v)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 5-bromosalicylic acid and 2,4-difluorophenylboronic acid in the solvent mixture.

-

Base Addition: Add K₂CO₃. The solution will bubble slightly as the acid is deprotonated. Degas the solution with N₂ or Ar for 15 minutes.

-

Catalyst Addition: Add Pd(OAc)₂ under an inert atmosphere.

-

Reflux: Heat the mixture to reflux (80-90°C) for 4–6 hours. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate).

-

Work-up:

-

Purification: Recrystallize from Ethanol/Water to yield white crystalline Diflunisal.

Synthesis Diagram (DOT)

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling pathway for the synthesis of 5-aryl salicylic acids.

Pharmacology & Mechanism of Action[3][10]

The clinical value of 5-aryl salicylic acids lies in their ability to target two distinct protein systems: Cyclooxygenase (inflammation) and Transthyretin (amyloidosis).

Reversible COX Inhibition

Unlike aspirin, which transfers an acetyl group to Ser530 of COX-1, 5-aryl derivatives function as competitive, reversible inhibitors .

-

Binding Mode: The carboxylate group binds to the Arg120 residue at the constriction of the COX channel. The hydrophobic 5-aryl tail extends into the hydrophobic channel, interacting with Tyr385 and Trp387.

-

Selectivity: Diflunisal inhibits both COX-1 and COX-2, with a slight preference for COX-1 (similar to aspirin), providing potent analgesia but carrying risks of GI toxicity.

Transthyretin (TTR) Kinetic Stabilization

Transthyretin is a tetrameric transport protein that can dissociate into monomers, which then misfold and aggregate into amyloid fibrils (ATTR amyloidosis).

-

Mechanism: Diflunisal binds to the two unoccupied thyroxine (T4) binding sites at the dimer-dimer interface of the TTR tetramer.

-

Effect: This binding bridges the dimers, kinetically stabilizing the tetramer and raising the energy barrier for dissociation. This effectively "locks" the protein in its functional state, preventing amyloidogenesis.

Dual-Mechanism Diagram (DOT)

Caption: Dual mechanism of action: COX inhibition via channel blockade and TTR stabilization via dimer bridging.

Structure-Activity Relationship (SAR)

The SAR of this class is defined by the rigidity and lipophilicity of the 5-position substituent.

-

5-Position Substitution:

-

Aryl vs. Alkyl: Aryl groups (Phenyl) are superior to alkyl chains. The rigid planar structure of the biphenyl system is essential for deep penetration into the COX channel and the TTR binding pocket.

-

Heterocycles: Replacing the phenyl ring with heterocycles (e.g., pyrazole) often retains activity but alters solubility and metabolic profiles.

-

-

Substituents on the 5-Aryl Ring:

-

Electron-Withdrawing Groups (F, Cl): Enhance potency. Fluorine at the 2,4-positions (Diflunisal) or 4-position (Flufenisal) increases lipophilicity and metabolic stability against ring oxidation.

-

Bulky Groups: Large substituents at the ortho position of the 5-aryl ring can introduce steric clash, reducing binding affinity for TTR.

-

-

Carboxyl/Hydroxyl Headgroup:

-

Strictly required for anchoring. Esterification (prodrugs) reduces direct activity until hydrolyzed. Removal of the hydroxyl group (benzoic acid analogs) results in a complete loss of activity.

-

References

-

Diflunisal: Clinical Pharmacology and Therapeutic Use. Source: National Institutes of Health (NIH) / PubMed URL:[Link] (Search: Diflunisal Pharmacology)

-

Suzuki-Miyaura Cross-Coupling for Efficient Diflunisal Production. Source: PMC / NIH URL:[Link]

-

Diflunisal Stabilizes Transthyretin and Inhibits Amyloidogenesis. Source: Science / PubMed URL:[Link]

-

Chemical and Physical Properties of Diflunisal (CID 3059). Source: PubChem URL:[6][Link]

-

Structure-Activity Relationships of Salicylic Acid Derivatives. Source: Journal of Medicinal Chemistry URL:[Link]

Sources

- 1. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. jsynthchem.com [jsynthchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Hydroxy-5-methoxybenzoic Acid (5-Methoxysalicylic Acid)

Notice: Initial searches for "2-hydroxy-5-(4-methoxyphenyl)benzoic acid" did not yield a specific Chemical Abstracts Service (CAS) number or sufficient technical data for a comprehensive guide. Therefore, this document focuses on the closely related and well-documented compound, 2-hydroxy-5-methoxybenzoic acid (CAS No. 2612-02-4) , also known as 5-methoxysalicylic acid. This structural analog serves as an exemplary model for understanding the synthesis, characterization, and application of substituted salicylic acid derivatives.

Introduction: A Versatile Building Block in Chemical and Pharmaceutical Sciences

2-Hydroxy-5-methoxybenzoic acid is a polyfunctional aromatic organic compound characterized by a benzoic acid core substituted with a hydroxyl group at the 2-position and a methoxy group at the 5-position.[1] This arrangement of functional groups imparts a unique combination of acidic and phenolic properties, making it a valuable intermediate in organic synthesis and a compound of interest in various scientific domains.

Historically, substituted salicylic acids have been a cornerstone of medicinal chemistry, with acetylsalicylic acid (aspirin) being the most prominent example. The derivatization of the salicylic acid scaffold allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a methoxy group at the 5-position, as in 2-hydroxy-5-methoxybenzoic acid, influences the molecule's polarity, acidity, and potential for biological interactions.

This guide provides a comprehensive overview of 2-hydroxy-5-methoxybenzoic acid, detailing its properties, a validated synthesis protocol, rigorous methods for its characterization, and its current and potential applications, particularly in the realm of drug discovery and analytical chemistry.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is fundamental to its application. This section outlines the key physicochemical and spectroscopic data for 2-hydroxy-5-methoxybenzoic acid.

General Properties

| Property | Value | Source(s) |

| CAS Number | 2612-02-4 | |

| Molecular Formula | C₈H₈O₄ | |

| Molecular Weight | 168.15 g/mol | |

| Appearance | White to beige fine crystalline powder | [2] |

| Melting Point | 141-146 °C | [3][4] |

| Solubility | Slightly soluble in DMSO and methanol. Water solubility: 1.7 g/L at 10 °C. | [2] |

| pKa | 3.01 ± 0.10 (Predicted) | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 2-hydroxy-5-methoxybenzoic acid.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For 2-hydroxy-5-methoxybenzoic acid, the expected signals would include three distinct aromatic protons, a singlet for the methoxy group protons, and a broad singlet for the acidic and phenolic protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of 2-hydroxy-5-methoxybenzoic acid is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methoxy carbon.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-hydroxy-5-methoxybenzoic acid will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, C-O stretches of the ether and phenol, and C=C stretches of the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For 2-hydroxy-5-methoxybenzoic acid, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 168 or 169, respectively.

Synthesis of 2-Hydroxy-5-methoxybenzoic Acid

The primary industrial and laboratory synthesis of hydroxybenzoic acids from phenols is the Kolbe-Schmitt reaction .[5][6] This reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and heat.

Underlying Principles of the Kolbe-Schmitt Reaction

The mechanism of the Kolbe-Schmitt reaction begins with the deprotonation of the phenol (in this case, 4-methoxyphenol) by a strong base, typically sodium hydroxide, to form the more nucleophilic sodium phenoxide.[7] This phenoxide then attacks carbon dioxide, an electrophile, to form a carboxylate. The reaction is typically carried out under pressure to increase the concentration of CO₂ in the reaction medium. An acidic workup then protonates the carboxylate to yield the final hydroxybenzoic acid. The regioselectivity (ortho- vs. para-carboxylation) is influenced by the counter-ion and reaction conditions. Smaller cations like Na⁺ tend to favor ortho-carboxylation.[6]

Experimental Protocol: Synthesis from 4-Methoxyphenol

This protocol details the synthesis of 2-hydroxy-5-methoxybenzoic acid starting from 4-methoxyphenol.

Materials:

-

4-Methoxyphenol

-

Sodium hydroxide (NaOH)

-

Carbon dioxide (CO₂) gas

-

Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Methanol

-

Deionized water

-

Parr reactor or a similar high-pressure autoclave

Procedure:

-

Formation of Sodium Phenoxide: In a suitable reaction vessel, dissolve 4-methoxyphenol in a minimal amount of methanol. Add an equimolar amount of aqueous sodium hydroxide solution. The mixture is then heated under reduced pressure to remove the water and methanol, yielding the dry sodium salt of 4-methoxyphenol.

-

Carboxylation: Transfer the dry sodium 4-methoxyphenoxide to a Parr reactor. Seal the reactor and pressurize it with carbon dioxide to approximately 100 atm. Heat the reactor to 125 °C and maintain these conditions for several hours with stirring.

-

Workup and Isolation: After cooling the reactor to room temperature, vent the excess CO₂. Dissolve the solid product in hot water. The resulting aqueous solution is then carefully acidified with concentrated sulfuric or hydrochloric acid until the pH is acidic. This will precipitate the crude 2-hydroxy-5-methoxybenzoic acid.

-

Purification: The crude product is collected by filtration and washed with cold water. Further purification can be achieved by recrystallization from hot water or an ethanol-water mixture to yield pure 2-hydroxy-5-methoxybenzoic acid as a crystalline solid.

Synthesis Workflow Diagram

Caption: Synthetic workflow for 2-hydroxy-5-methoxybenzoic acid via the Kolbe-Schmitt reaction.

Analytical Characterization

Rigorous analytical methods are essential to confirm the identity and purity of the synthesized 2-hydroxy-5-methoxybenzoic acid.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a standard technique for assessing the purity of benzoic acid derivatives.[8][9] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) can be employed. The retention time of the compound under specific conditions is a key identifier, and the peak area corresponds to its concentration.

-

Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the synthesis and for a preliminary purity check. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) will allow for the separation of the product from the starting material and any byproducts. The spots can be visualized under UV light.

Spectroscopic Methods

The spectroscopic data obtained from the synthesized product should be compared with reference spectra to confirm its identity. The expected features are outlined in section 2.2.

Validation Parameters for Analytical Methods

Any quantitative analytical method used for this compound should be validated according to standard guidelines, assessing parameters such as:

-

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the measured value to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.

Applications in Drug Development and Other Fields

While 2-hydroxy-5-methoxybenzoic acid is not a widely known active pharmaceutical ingredient itself, its structural motifs are relevant in drug design and it has found specific applications in analytical and chemical fields.

Role as a Scaffold in Medicinal Chemistry

The salicylic acid backbone is a "privileged scaffold" in medicinal chemistry, meaning it can be used to derive ligands for a diverse range of biological targets. Derivatives of hydroxybenzoic acids are explored for various therapeutic applications, including anti-inflammatory, antioxidant, antitumoral, and antimicrobial properties.[10][11] The methoxy and hydroxyl groups on the ring can be further functionalized to create libraries of new chemical entities for drug screening.

Use in Mass Spectrometry

2-Hydroxy-5-methoxybenzoic acid has been successfully employed as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[2][12] In this technique, the matrix co-crystallizes with the analyte and absorbs the laser energy, facilitating the soft ionization of the analyte molecules. It has been found to be particularly useful in the analysis of oligonucleotides and peptides.[1][13]

Potential Pharmacological Relevance

Natural phenolic acids, including hydroxybenzoic acid derivatives, are known to possess a range of biological activities.[10] For instance, some derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of Sirtuin 5 (SIRT5), a deacetylase implicated in metabolic regulation, cancer, and neurodegenerative diseases.[11] The specific biological activities of 2-hydroxy-5-methoxybenzoic acid are an area for further research, but its structural similarity to other bioactive phenolic compounds suggests potential for antioxidant or enzyme-inhibitory effects.

Signaling Pathway Context: COX Inhibition

Many salicylic acid derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.

Caption: Simplified signaling pathway of prostaglandin synthesis and its inhibition by salicylic acid derivatives.

Conclusion

2-Hydroxy-5-methoxybenzoic acid (CAS No. 2612-02-4) is a valuable and versatile chemical compound. Its synthesis, primarily through the Kolbe-Schmitt reaction of 4-methoxyphenol, is a well-established process. The presence of multiple functional groups allows for straightforward characterization by standard analytical techniques and provides handles for further chemical modification. While its primary established application is as a matrix in MALDI mass spectrometry, its structural relationship to a vast family of pharmacologically active salicylates suggests a latent potential for its use as a scaffold in the development of new therapeutic agents. Further investigation into the biological activities of this compound is warranted and could open new avenues for its application in drug discovery and development.

References

-

ChemSynthesis. (2025). 2-hydroxy-5-methoxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

-

National Bureau of Standards. (1955). Synthesis of 2-propoxy-5-methylbenzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde, TMS derivative. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-hydroxy-5-methoxybenzoate. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxysalicylic Acid. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 5-methoxysalicylic acid. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction. Retrieved from [Link]

- Google Patents. (2021). Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

PrepChem.com. (n.d.). Preparation of 4-methoxyphenol. Retrieved from [Link]

-

Wikidata. (n.d.). 5-methoxysalicylic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 5-Methoxysalicylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-methoxy-. Retrieved from [Link]

-

YouTube. (2020). Kolbe-Schmitt Reaction. Retrieved from [Link]

-

MassBank. (n.d.). Benzoic acids and derivatives. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-HYDROXY-5-METHOXYBENZOIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-6-methoxybenzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-Methoxysalicylic acid. Retrieved from [Link]

-

Molecules. (2021). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 4-METHOXYPHENOL. Retrieved from [Link]

-

NP-MRD. (2022). Showing NP-Card for 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

SIELC Technologies. (n.d.). 4-Methoxyphenol. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methoxy-benzoic acid. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2-Methoxybenzoic acid. Retrieved from [Link]

Sources

- 1. 5-Methoxysalicylic acid - Wikipedia [en.wikipedia.org]

- 2. 5-Methoxysalicylic acid One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 5-Methoxysalicylic Acid | C8H8O4 | CID 75787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]

- 8. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 9. Fast analysis of hydroxybenzoic acids using a Thermo Scientific Acclaim Organic Acid (OA) HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 10. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2-羟基-5-甲氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 5-methoxysalicylic acid, 2612-02-4 [thegoodscentscompany.com]

A Comprehensive Technical Guide to the Solubility of 2-hydroxy-5-(4-methoxyphenyl)benzoic acid in Organic Solvents

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its formulation, bioavailability, and ultimately, its therapeutic efficacy.[1] Poor solubility can lead to unpredictable in vitro results and significant challenges in developing effective drug delivery systems.[1] This guide provides an in-depth technical exploration of the solubility of 2-hydroxy-5-(4-methoxyphenyl)benzoic acid, a complex organic molecule with multiple functional groups that present both challenges and opportunities for solubilization.

This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental methodologies, and predictive insights into the solubility of this compound in a range of common organic solvents. By understanding the interplay between the molecular structure of this compound and solvent properties, researchers can make informed decisions in formulation development, purification, and analytical method design.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[2][3] The solubility of this compound is a nuanced interplay of its constituent functional groups and the polarity of the solvent.[2][4]

Molecular Structure Analysis of this compound:

-

Carboxylic Acid (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor, contributing to solubility in polar, protic solvents.[5] In the presence of a base, it can deprotonate to form a highly polar carboxylate salt, significantly increasing aqueous solubility.[6]

-

Phenolic Hydroxyl (-OH): Similar to the carboxylic acid, the hydroxyl group is polar and can engage in hydrogen bonding, enhancing solubility in polar solvents.[4][5]

-

Methoxy Group (-OCH₃): The ether linkage introduces some polarity and can act as a hydrogen bond acceptor.

-

Biphenyl-like Core: The two aromatic rings constitute a large, non-polar region, which favors solubility in non-polar or moderately polar solvents.[4][5]

The overall solubility of this compound in a given solvent will be determined by the balance of these polar and non-polar characteristics.[2] A larger non-polar hydrocarbon component tends to decrease solubility in polar solvents.[4]

Predictive Solubility Profile of this compound

In the absence of publicly available experimental solubility data for this compound, a hypothetical yet scientifically grounded solubility profile has been generated for illustrative purposes. This profile is based on the analysis of its functional groups and the known solubility of similar compounds like benzoic acid and salicylic acid.[7]

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility (g/L) | Rationale |

| Hexane | 1.88 | < 0.1 | Very low polarity; unable to effectively solvate the polar functional groups. |

| Toluene | 2.38 | 1.5 | The aromatic nature of toluene offers some interaction with the biphenyl core, but its low polarity limits solvation of the polar groups. |

| Diethyl Ether | 4.34 | 5.0 | Moderate polarity and ability to accept hydrogen bonds allows for some solubility. |

| Ethyl Acetate | 6.02 | 25.0 | A good balance of polarity and hydrogen bond accepting capability to interact with the solute. |

| Tetrahydrofuran (THF) | 7.6 | 150.0 | A polar aprotic solvent that is an excellent hydrogen bond acceptor, leading to high solubility.[7] |

| Acetone | 20.7 | 120.0 | A polar aprotic solvent capable of strong dipole-dipole interactions and hydrogen bond acceptance. |

| Isopropanol | 18.3 | 80.0 | A polar protic solvent that can engage in hydrogen bonding with the solute's hydroxyl and carboxylic acid groups. |

| Ethanol | 24.3 | 100.0 | Similar to isopropanol, its high polarity and hydrogen bonding capacity lead to good solubility. |

| Methanol | 32.6 | 90.0 | The most polar of the alcohols listed, providing strong interactions with the polar functional groups. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 200.0 | A highly polar aprotic solvent with strong hydrogen bond accepting ability, often capable of dissolving even sparingly soluble compounds.[8][9] |

| Water | 80.1 | < 0.5 | Despite being highly polar, the large non-polar biphenyl core significantly limits solubility in water.[10] |

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and recommended technique for determining the thermodynamic equilibrium solubility of a compound.[1][11][12][13] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Protocol for Shake-Flask Solubility Determination

-

Preparation:

-

Ensure the this compound sample is pure and finely powdered to maximize surface area.

-

Use high-purity organic solvents.

-

Prepare a series of vials or flasks for each solvent to be tested.

-

-

Procedure:

-

Add a pre-weighed excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial.[11]

-

Add a known volume of the respective organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate at a consistent rate (e.g., 300 RPM) to ensure thorough mixing without vortex formation.[11][12]

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.[11][12]

-

-

Sample Analysis:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for complete removal of solids.[11][13]

-

Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing Solubility and Mitigation Strategies

Several factors beyond solvent polarity can influence the solubility of this compound:

-

Temperature: Solubility of solids in liquids generally increases with temperature. This relationship should be characterized for formulation and crystallization processes.

-

pH (in aqueous or partially aqueous systems): The carboxylic acid and phenolic hydroxyl groups are ionizable. In solutions with a pH above the pKa of the carboxylic acid, the compound will deprotonate to form a more soluble salt.

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is essential to characterize the solid form being used.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By integrating theoretical principles with a practical experimental framework, researchers and drug development professionals can effectively approach the challenges associated with the solubilization of this molecule. The provided hypothetical solubility data serves as a predictive tool to guide solvent selection, while the detailed shake-flask protocol offers a robust method for obtaining accurate experimental data. A thorough understanding of solubility is paramount for the successful progression of this compound from a promising lead compound to a viable therapeutic agent.

References

-

TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Quora. (2017, April 27). How to perform the shake flask method to determine solubility. Retrieved from [Link]

-

Fiveable. (n.d.). Solubility in organic solvents Definition. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Teachy. (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Vedantu. (n.d.). How do functional groups influence solubility class 11 chemistry CBSE. Retrieved from [Link]

-

Cuesta College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Quora. (2017, June 24). How can you determine the solubility of organic compounds? Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

UNT Digital Library. (2026, January 13). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. Retrieved from [Link]

-

Jiangxi Zhongding Biotechnology Co., Ltd. (n.d.). 2-Hydroxy-4,5-dimethoxybenzoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 2-Hydroxy-4-methoxybenzoic acid. Retrieved from [Link]

-

Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 3. Khan Academy [khanacademy.org]

- 4. tutorchase.com [tutorchase.com]

- 5. teachy.ai [teachy.ai]

- 6. scribd.com [scribd.com]

- 7. Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K - UNT Digital Library [digital.library.unt.edu]

- 8. scribd.com [scribd.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Showing Compound 2-Hydroxy-4-methoxybenzoic acid (FDB000843) - FooDB [foodb.ca]

- 11. quora.com [quora.com]

- 12. who.int [who.int]

- 13. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to 2-hydroxy-5-(4-methoxyphenyl)benzoic acid

This technical guide provides a comprehensive overview of 2-hydroxy-5-(4-methoxyphenyl)benzoic acid, a biphenyl carboxylic acid derivative. Given the limited direct literature on this specific molecule, this guide synthesizes information from structurally related compounds to project its chemical properties, potential synthesis methodologies, and applications for researchers, scientists, and drug development professionals.

Core Molecular Attributes

While not extensively documented in public chemical databases, the fundamental properties of this compound can be determined from its chemical structure.

Molecular Formula and Weight

The chemical structure consists of a benzoic acid core with a hydroxyl group at the 2-position and a 4-methoxyphenyl substituent at the 5-position. Based on this, the molecular formula and weight have been calculated. A related compound, Benzoic acid, 2-hydroxy-, 4-methoxyphenyl ester, has the same molecular formula and a similar molecular weight.[1]

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₄ |

| Molecular Weight | 244.25 g/mol |

| IUPAC Name | This compound |

Chemical Structure

The structure combines a salicylic acid moiety with a methoxy-substituted biphenyl system. This unique arrangement of functional groups is anticipated to confer specific chemical reactivity and biological activity.

Caption: Chemical structure of this compound.

Synthesis Methodologies

The synthesis of biphenyl carboxylic acid derivatives is well-established, with the Suzuki-Miyaura cross-coupling reaction being a prominent and versatile method.[2][3] This approach allows for the formation of the carbon-carbon bond between the two phenyl rings.

A plausible synthetic route for this compound would involve the coupling of a protected 5-bromo-2-hydroxybenzoic acid derivative with 4-methoxyphenylboronic acid.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

Caption: Proposed synthesis workflow via Suzuki-Miyaura coupling.

Experimental Considerations

-

Protection of Functional Groups: The hydroxyl and carboxylic acid groups of the 5-bromo-2-hydroxybenzoic acid are typically protected prior to the coupling reaction to prevent unwanted side reactions. Common protecting groups for phenols include methyl ethers or silyl ethers, while the carboxylic acid can be converted to an ester.

-

Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields and minimizing side products.

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures.

-

Purification: The final product is usually purified by column chromatography or recrystallization.

Alternative synthetic strategies could involve a cascade Suzuki-Miyaura coupling followed by a Friedel-Crafts reaction and subsequent rearrangement.[4][5][6]

Potential Applications and Fields of Research

The structural motifs within this compound suggest a range of potential applications in both pharmaceutical and materials science, drawing parallels from the known activities of biphenyl carboxylic acids and hydroxybenzoic acids.[2][7]

Pharmaceutical and Medicinal Chemistry

-

Anti-inflammatory Activity: The biphenyl carboxylic acid scaffold is a well-known pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs).[2] The 2-hydroxybenzoic acid (salicylic acid) moiety is also known for its anti-inflammatory properties. The combination of these two features in the target molecule makes it a promising candidate for the development of novel anti-inflammatory agents.

-

Anticancer Properties: Numerous biphenyl derivatives have been investigated for their potential as anticancer agents.[8] The rigid biphenyl structure can serve as a scaffold for designing molecules that interact with specific biological targets involved in cancer progression.

-

Antimicrobial and Antioxidant Effects: Phenolic compounds, including hydroxybenzoic acids, are known for their antioxidant and antimicrobial activities.[9][10][11] The presence of the phenolic hydroxyl group and the extended conjugation of the biphenyl system in this compound may contribute to such properties.

Materials Science

-

Polymer Synthesis: Biphenyl carboxylic acids are utilized in the synthesis of high-performance polymers due to the thermal stability conferred by the rigid biphenyl unit.[7]

-

Liquid Crystals: The elongated and rigid structure of biphenyl derivatives makes them suitable components for liquid crystal displays.[7]

Safety and Handling

As there is no specific safety data available for this compound, it should be handled with the care appropriate for a novel chemical compound. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a molecule of significant interest at the intersection of medicinal chemistry and materials science. While direct experimental data is currently scarce, its structural features suggest a rich potential for applications, particularly in the development of new therapeutic agents and advanced materials. The synthetic pathways to access this and related compounds are well-established, providing a clear route for its preparation and further investigation. This guide serves as a foundational resource for researchers looking to explore the properties and potential of this intriguing biphenyl carboxylic acid derivative.

References

-

Ataman Kimya. Biphenyl Carboxylic Acid. [Link]

-

Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]

- Zhao, Y., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. NSF Public Access Repository.

-

ACS Publications. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters. [Link]

-

PubMed. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. [Link]

-

ACS Figshare. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters. [Link]

-

PubChemLite. 2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid (C14H13NO6S). [Link]

-

Appchem. Benzoic acid, 2-hydroxy-, 4-methoxyphenyl ester. [Link]

-

U.S. Environmental Protection Agency. Benzoic acid, 2-hydroxy-, (4-methoxyphenyl)methyl ester - Substance Details. [Link]

-

PubChem. 2-Amino-5-hydroxy-4-methoxybenzoic acid. [Link]

-

precisionFDA. 2-HYDROXY-5-METHOXYBENZALDEHYDE. [Link]

-

PMC. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. [Link]

-

MDPI. Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. [Link]

-

Jiangxi Zhongding Biotechnology Co., Ltd. 2-Hydroxy-4,5-dimethox benzoic acid. [Link]

-

MDPI. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

-

Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. [Link]

-

ChemSynthesis. 5-acetyl-2-hydroxybenzoic acid. [Link]

-

RSC Education. The preparation of 2-hydroxybenzoic acid. [Link]

-

Organic Syntheses. p-HYDROXYBENZOIC ACID. [Link]

-

NIST. Benzoic acid, 4-hydroxy-3,5-dimethoxy-. [Link]

- Google Patents. Process for production of hydroxybenzoic acids.

Sources

- 1. appchemical.com [appchemical.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acs.figshare.com [acs.figshare.com]

- 7. chemimpex.com [chemimpex.com]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. 2-Hydroxy-4,5-dimethox benzoic acid - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 10. mdpi.com [mdpi.com]

- 11. globalresearchonline.net [globalresearchonline.net]

literature review on 5-phenylsalicylic acid derivatives synthesis

Topic: Advanced Synthesis of 5-Phenylsalicylic Acid Derivatives: From Industrial Baselines to Modular Library Generation Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 5-phenylsalicylic acid scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) like Diflunisal and emerging anti-virulence agents against MRSA.[1] While historical synthesis relied on linear, harsh industrial methods (Kolbe-Schmitt carboxylation), modern drug discovery demands convergent, modular pathways to access diverse chemical space.

This guide analyzes the transition from bulk industrial synthesis to precision cross-coupling methodologies. It provides validated protocols for constructing the biaryl core via Suzuki-Miyaura coupling and subsequent functionalization, offering a blueprint for generating high-purity derivative libraries.

Structural Significance & Retrosynthetic Analysis

The 5-phenylsalicylic acid core consists of a biphenyl skeleton with a hydrophilic "head" (salicylic acid) and a lipophilic "tail" (phenyl ring). Retrosynthetically, the molecule can be disconnected at three strategic points, dictating the synthetic strategy.

Visual 1: Retrosynthetic Disconnection Logic

Caption: Strategic disconnections for the 5-phenylsalicylic acid scaffold. Path A is preferred for library generation; Path B for bulk manufacturing.

The Industrial Baseline: Kolbe-Schmitt Carboxylation[2]

The classical route, still used for bulk Diflunisal production, involves the direct carboxylation of 4-phenylphenol. While atom-economical, this method suffers from harsh conditions and regioselectivity issues.

-

Mechanism: Phenoxide formation followed by electrophilic attack of CO₂.

-

The Regioselectivity Challenge: The reaction can yield either the ortho product (salicylic acid derivative) or the para product.

-

Na⁺ / K⁺ Salts: Favor ortho-carboxylation (Chelation control).

-

Cs⁺ / K⁺ (High Temp): Favor para-carboxylation (Thermodynamic control).

-

Technical Insight: For 5-phenylsalicylic acid, the para position relative to the hydroxyl is blocked by the phenyl ring, naturally directing CO₂ to the ortho position. However, forcing conditions (125°C, 100 atm) limit the survival of sensitive functional groups on the phenyl ring.

The Modular Approach: Suzuki-Miyaura Cross-Coupling

For research and drug development, the Suzuki-Miyaura coupling of 5-halosalicylic acids with aryl boronic acids is the gold standard. This route is convergent, allowing late-stage diversification of the phenyl tail.

Mechanistic Causality

-

Substrate Selection: 5-Bromosalicylic acid is preferred over the iodo-analog due to stability and cost, though it requires slightly more active catalysts.

-

Ligand Choice: Phosphine ligands (e.g., PPh₃, dppf) are essential to stabilize the Pd(0) species and facilitate oxidative addition into the electron-rich salicylate ring.

-

Base Effect: Carbonate bases (K₂CO₃, Na₂CO₃) are standard. Stronger bases may cause competitive deborylation of electron-deficient boronic acids (e.g., 2,4-difluorophenylboronic acid).

Visual 2: Catalytic Cycle & Optimization

Caption: Catalytic cycle for the cross-coupling of 5-bromosalicylic acid. Oxidative addition is the rate-determining step for aryl bromides.

Detailed Experimental Protocols

Protocol A: Synthesis of Diflunisal Analog (Suzuki Method)

Target: 5-(2,4-Difluorophenyl)salicylic acid. Rationale: This protocol uses a biphasic system to solubilize the inorganic base while maintaining the organic reactants in solution.

-

Reagents:

-

5-Bromosalicylic acid (1.0 eq, 5 mmol)

-

2,4-Difluorophenylboronic acid (1.2 eq, 6 mmol)

-

Pd(OAc)₂ (3 mol%)

-

Triphenylphosphine (PPh₃) (6 mol%)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Solvent: 1:1 mixture of Toluene/Ethanol (20 mL) + Water (5 mL).

-

-

Procedure:

-

Step 1 (Degassing): Charge a 3-neck round bottom flask with toluene, ethanol, and water. Sparge with nitrogen for 15 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).

-

Step 2 (Loading): Add 5-bromosalicylic acid, boronic acid, and K₂CO₃. Stir for 5 minutes.

-

Step 3 (Catalyst Addition): Add Pd(OAc)₂ and PPh₃ simultaneously under a positive nitrogen stream.

-

Step 4 (Reaction): Heat the mixture to 80°C for 6–12 hours. Monitor by TLC (Eluent: Hexane/Ethyl Acetate 3:1) or HPLC.[2]

-

Step 5 (Workup): Cool to room temperature. Acidify carefully with 1N HCl to pH 2 (precipitates the salicylic acid). Extract with Ethyl Acetate (3x).[3]

-

Step 6 (Purification): Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, Hexane/EtOAc gradient).

-

Protocol B: Amide Derivatization (Prodrug Synthesis)

Target: 5-Phenylsalicylamide derivatives. Rationale: Direct coupling of salicylic acid is difficult due to the competing phenolic OH. We use a specific activation method.

-

Reagents:

-

5-Phenylsalicylic acid derivative (1.0 eq)

-

Thionyl Chloride (SOCl₂) (Excess)

-

Amine (R-NH₂) (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

-

Procedure:

-

Step 1 (Activation): Reflux the acid in neat SOCl₂ for 2 hours. Evaporate excess SOCl₂ in vacuo to obtain the acid chloride. (Note: The phenolic OH may form a transient ester but usually reverts during workup or requires protection if sensitive).

-

Step 2 (Coupling): Dissolve the crude acid chloride in dry DCM. Add dropwise to a cooled (0°C) solution of the Amine and Et₃N.

-

Step 3 (Isolation): Stir at RT for 2 hours. Wash with NaHCO₃ (removes unreacted acid) and Brine.

-

Data Comparison: Industrial vs. Modular Routes

| Feature | Kolbe-Schmitt (Industrial) | Suzuki-Miyaura (Modular) |

| Starting Material | 4-Phenylphenol | 5-Bromosalicylic Acid |

| Conditions | 125°C, 100 atm CO₂ | 60–80°C, Atmospheric Pressure |

| Functional Group Tolerance | Low (Sensitive to heat/pressure) | High (Tolerates esters, nitriles, etc.) |

| Regioselectivity | Variable (Ortho/Para mix possible) | High (Defined by leaving group) |

| Primary Application | Bulk Commodity (Diflunisal) | Library Generation / SAR Studies |

References

-

Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

- Synthesis of Diflunisal (Patent)

- Modern Diflunisal Synthesis (Suzuki Method)

-

Kolbe-Schmitt Reaction Mechanism: Markovic, Z., et al. (2002). Mechanism of the Kolbe-Schmitt Reaction. Journal of Chemical Information and Computer Sciences, 42(5), 1164–1169. [Link]

-

C-H Activation Routes to Salicylic Acids: Giri, R., et al. (2018). General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. Journal of the American Chemical Society, 140(46), 15734–15743. [Link]

Sources

Methodological & Application

Application Note: Optimized Synthesis of 2-Hydroxy-5-(4-methoxyphenyl)benzoic Acid via Aqueous Suzuki-Miyaura Coupling

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-hydroxy-5-(4-methoxyphenyl)benzoic acid (a 5-aryl salicylic acid derivative). Unlike traditional methods that require protecting group manipulations (e.g., esterification/etherification followed by hydrolysis), this protocol utilizes a direct aqueous Suzuki-Miyaura coupling strategy.

By exploiting the water-solubility of the salicylate dianion, we eliminate two synthetic steps, reducing waste and processing time. This method is optimized for medicinal chemistry discovery phases and early process development, specifically for synthesizing analogs of non-steroidal anti-inflammatory drugs (NSAIDs) like Diflunisal.

Retrosynthetic Strategy & Rationale

The target molecule is a biaryl system containing a polar salicylic acid moiety. The strategic disconnection is made at the C5–C(aryl) bond.

-

Coupling Partner A (Electrophile): 5-Bromo-2-hydroxybenzoic acid (5-Bromosalicylic acid). This is preferred over the iodo-derivative due to cost and stability.

-

Coupling Partner B (Nucleophile): (4-Methoxyphenyl)boronic acid.

-

Catalytic System: Palladium(0) facilitated cross-coupling in a biphasic or aqueous-miscible solvent system.

Mechanistic Insight: The "Base" Criticality

In standard Suzuki couplings, 2 equivalents of base are common. However, for salicylic acids, stoichiometry is critical . The base must perform three distinct functions:

-

Deprotonate the carboxylic acid (

). -

Deprotonate the phenolic hydroxyl (

) to prevent catalyst poisoning by the free phenol. -

Activate the boronic acid to the reactive boronate species.

Therefore, this protocol mandates a minimum of 3.5 equivalents of base to ensure full conversion.

Reaction Workflow & Pathway

Figure 1: Reaction workflow for the direct coupling of unprotected salicylic acid derivatives.

Experimental Protocol

Materials & Stoichiometry

| Component | Role | Molecular Weight | Equivalents | Amount (Example) |

| 5-Bromosalicylic acid | Electrophile | 217.02 g/mol | 1.0 | 2.17 g (10 mmol) |

| (4-Methoxyphenyl)boronic acid | Nucleophile | 151.96 g/mol | 1.2 | 1.82 g (12 mmol) |

| Pd(PPh3)4 | Catalyst | 1155.56 g/mol | 0.01 (1 mol%) | 115 mg |

| Na2CO3 | Base | 105.99 g/mol | 3.5 | 3.71 g (35 mmol) |

| 1,4-Dioxane | Solvent (Organic) | - | - | 25 mL |

| Deionized Water | Solvent (Aqueous) | - | - | 25 mL |

| HCl (1M) | Workup Reagent | - | Excess | ~50 mL |

Step-by-Step Methodology

Step 1: Reaction Assembly

-

Glassware: Use a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Charging: Add 5-Bromosalicylic acid (2.17 g), (4-Methoxyphenyl)boronic acid (1.82 g), and Na2CO3 (3.71 g) to the flask.

-

Solvent Addition: Add 25 mL of distilled water. Stir for 5 minutes at room temperature. Observation: The solution should become clear or slightly hazy as the sodium salicylate salt forms.

-

Co-Solvent: Add 25 mL of 1,4-Dioxane.

-

Degassing (Crucial): Sparge the biphasic mixture with Nitrogen or Argon gas for 15 minutes to remove dissolved oxygen. Oxygen causes rapid catalyst decomposition (homocoupling/black Pd formation).

Step 2: Catalysis[1]

-

Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (115 mg).

-

Alternative: For difficult substrates, use Pd(OAc)2 (1 mol%) + SPhos (2 mol%).

-

-

Heating: Heat the reaction mixture to 90°C (oil bath temperature).

-

Monitoring: Stir vigorously for 8–12 hours. Monitor conversion via HPLC or TLC (Eluent: 50% EtOAc/Hexane + 1% Acetic Acid). Note: The starting material spot will disappear, and a more polar fluorescent spot will appear.

Step 3: Workup & Purification[2]

-

Filtration: Cool the mixture to room temperature. If black Pd black particles are visible, filter the mixture through a pad of Celite®. Wash the pad with 10 mL of 0.1 M NaOH.

-

Phase Separation: Transfer filtrate to a separatory funnel. Wash with 20 mL Diethyl Ether or Ethyl Acetate.

-

Why? This removes unreacted boronic acid and phosphine oxide byproducts. The product remains in the aqueous layer as the dicarboxylate salt.

-

-

Precipitation: Transfer the aqueous layer to a clean beaker. Slowly add 1M HCl with stirring until pH reaches ~1–2.

-

Observation: A thick white/off-white precipitate will form immediately.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove inorganic salts (NaCl/NaBr).

-

Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.

Quality Control & Validation

Expected Yield: 85–92% Appearance: Off-white to pale beige powder.

Analytical Parameters

-

1H NMR (400 MHz, DMSO-d6):

- 11.0–12.0 (br s, 1H, -COOH)

- 10.2 (s, 1H, -OH)

- 7.98 (d, J=2.4 Hz, 1H, Ar-H ortho to COOH)

- 7.72 (dd, 1H, Ar-H meta to COOH)

- 7.55 (d, 2H, Ar-H on methoxyphenyl ring)

- 7.02 (d, 2H, Ar-H on methoxyphenyl ring)

- 6.95 (d, 1H, Ar-H ortho to OH)

- 3.80 (s, 3H, -OCH3)

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Reaction turns black immediately | Oxygen poisoning or poor ligand quality. | Ensure rigorous degassing (15+ min). Use fresh catalyst. |

| Low Conversion (<50%) | Catalyst inhibition by free phenol. | Check pH. Ensure >3.0 eq of base was used. Add 0.5 eq more Na2CO3. |

| Product is oily/sticky | Boronic acid contamination. | Perform the ether wash on the basic aqueous phase before acidification. Recrystallize from Ethanol/Water. |

| Protodeboronation | Temperature too high or unstable boronic acid. | Lower temp to 75°C. Use Pd(dppf)Cl2 catalyst which works faster at lower temps. |

Mechanism of Action (Catalytic Cycle)[6][7][8]

The success of this reaction relies on the base-mediated activation of the boronic acid and the stabilization of the oxidative addition intermediate.

Figure 2: Simplified catalytic cycle emphasizing the role of the base in ligand exchange and transmetallation.

References

-

Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722–6737.

-

González-González, A., et al. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production. National Institutes of Health (PMC).

-

Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Recent Developments.

-

BenchChem. (2025). Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid (Analogous Salicylic Systems).

Sources

Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromosalicylic Acid with 4-Methoxyphenylboronic Acid

Abstract: This document provides a comprehensive guide for the synthesis of 2-hydroxy-5'-methoxybiphenyl-3-carboxylic acid via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocol details the coupling of 5-bromosalicylic acid and 4-methoxyphenylboronic acid, offering insights into the mechanistic underpinnings, reagent selection, and reaction optimization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing a robust and reproducible methodology for the construction of functionalized biaryl scaffolds.

Introduction: The Power of the Suzuki-Miyaura Cross-Coupling

The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis. Among the myriad of available methods, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for constructing C-C bonds, particularly for the synthesis of biaryls, polyolefins, and styrenes.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, its significance was recognized with the 2010 Nobel Prize in Chemistry, shared with Richard F. Heck and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[1]

The reaction's prominence in academic and industrial settings, especially in pharmaceutical synthesis, stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the use of organoboron reagents that are generally stable and have low toxicity.[2][3][4] This protocol focuses on a specific application: the synthesis of a substituted biphenyl carboxylic acid, a structural motif prevalent in many biologically active molecules.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling is rooted in a well-defined palladium-based catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6]

-

Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) complex. This species undergoes oxidative addition by inserting into the carbon-halogen bond (in this case, the C-Br bond of 5-bromosalicylic acid). This step forms a new square planar Pd(II) intermediate.[5][7] The reactivity order for the halide is typically I > Br > OTf >> Cl.[1]

-

Transmetalation: This is the key bond-forming step where the organic moiety from the organoboron compound (4-methoxyphenylboronic acid) is transferred to the palladium(II) center. This step is critically dependent on the presence of a base.[1][8] The base activates the boronic acid, forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then facilitates the transfer of the aryl group to the palladium, displacing the halide.[9][10]

-

Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-Hydroxy-5'-methoxybiphenyl-3-carboxylic acid

This protocol provides a reliable method for the coupling of 5-bromosalicylic acid with 4-methoxyphenylboronic acid. The use of a bulky, electron-rich phosphine ligand such as SPhos is recommended to ensure high catalytic activity, which is often beneficial for coupling with functionalized and potentially challenging substrates.[3][11]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| 5-Bromosalicylic acid | 217.02 | 217 mg | 1.0 | 1.0 |

| 4-Methoxyphenylboronic acid | 151.96 | 182 mg | 1.2 | 1.2 |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 4.5 mg | 0.02 | 0.02 (2 mol%) |

| SPhos (Ligand) | 410.47 | 16.4 mg | 0.04 | 0.04 (4 mol%) |

| Potassium Phosphate (K₃PO₄) | 212.27 | 637 mg | 3.0 | 3.0 |

| 1,4-Dioxane | - | 8 mL | - | - |

| Deionized Water | - | 2 mL | - | - |

| Schlenk flask or pressure vessel | - | 1 | - | - |

| Magnetic stir bar | - | 1 | - | - |

| Inert gas supply (Argon or N₂) | - | - | - | - |

Step-by-Step Procedure

Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.

-

Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask or a suitable pressure vessel.

-

Addition of Solids: To the flask, add 5-bromosalicylic acid (217 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), potassium phosphate (637 mg, 3.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

-

Inert Atmosphere: Seal the vessel and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling with inert gas for 15-20 minutes. Using a syringe, add the degassed 1,4-dioxane (8 mL) and deionized water (2 mL) to the reaction flask under a positive pressure of inert gas.

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Allow the reaction mixture to stir vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Quenching and Acidification: Add 20 mL of water to the reaction mixture. Carefully acidify the aqueous solution to a pH of ~3-4 using 1M HCl. This will protonate the carboxylic acid and any phenoxide, making the product extractable into an organic solvent.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-hydroxy-5'-methoxybiphenyl-3-carboxylic acid.

Scientific Rationale for Protocol Choices

The selection of each component in a Suzuki-Miyaura coupling is critical for achieving high yields and purity. The choices in this protocol are based on established principles and field-proven insights.

-

Palladium Source and Ligand: While simple catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often employ a separate palladium precursor (like Pd(OAc)₂) and a specialized ligand.[12] Bulky and electron-rich dialkylbiaryl phosphine ligands, such as SPhos, are known to significantly enhance catalytic activity.[3][13] They promote the crucial oxidative addition and reductive elimination steps, allowing for lower catalyst loadings and often enabling reactions at room temperature or with less reactive coupling partners like aryl chlorides.[3][11][14]

-

The Role of the Base: The base is not a mere spectator; it is essential for the transmetalation step to proceed.[15] It is widely believed that the base activates the organoboron compound by forming a more nucleophilic boronate complex.[8][10] The choice of base can influence reaction rates and yields. Inorganic bases are common, with carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) being widely used.[1][8] K₃PO₄ is a moderately strong base that is often effective and compatible with a wide range of functional groups.

-

Solvent System: The Suzuki-Miyaura reaction is remarkably flexible in its solvent choice.[1] Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), or aromatic solvents like toluene, are frequently employed.[7][16] A biphasic system, typically an organic solvent with water, is very common. The aqueous phase helps to dissolve the inorganic base and facilitates the formation of the active boronate species, while the organic phase solubilizes the substrates and the palladium catalyst.[1]

Safety and Handling

-

Reagents: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Palladium compounds can be toxic and should be handled with care. Organic solvents like 1,4-dioxane are flammable.

-

Reaction Conditions: If using a sealed pressure vessel, do not exceed the vessel's pressure rating. Heating a sealed vessel should always be done behind a blast shield.[6]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Couto, M., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 26(15), 3267-3274. [Link]

-

Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(26), 8566–8577. [Link]

-

HZPT Blog. (2024, March 4). Understanding the Importance of Base in Suzuki Coupling. [Link]

-

The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

ResearchGate. (2021, October 13). What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core?[Link]

-

Merck Millipore. (n.d.). Buchwald Phosphine Ligands. [Link]

-

Lei, P., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 184-192. [Link]

-

Organometallics. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

-

Organic Letters. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]

-

Israel Journal of Chemistry. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

-

ResearchGate. (n.d.). Mechanism of the homogeneous Suzuki–Miyaura reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Journal of the American Chemical Society. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling of aryl bromide and aryl boronic acids...[Link]

-

Synlett. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-methoxy-3-alkyl-1,4-benzoquinones. [Link]

- Google Patents. (n.d.). CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.

-

ResearchGate. (n.d.). Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. blog.hzpt.com [blog.hzpt.com]

- 11. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

Application Note: Protecting Group Strategies for 5-(4-Methoxyphenyl)salicylic Acid Synthesis

Executive Summary & Strategic Analysis

The synthesis of 5-(4-methoxyphenyl)salicylic acid (a structural analog of Diflunisal) presents a classic chemoselectivity challenge. The target molecule contains three reactive functionalities: a carboxylic acid, a phenolic hydroxyl, and a biaryl ether (methoxy group).

The Core Challenge:

-

Catalyst Poisoning: Unprotected salicylic acids are notorious for poisoning Palladium catalysts during Suzuki-Miyaura coupling due to the bidentate chelation of the salicylate moiety (COO⁻ and Phenolate⁻) to the metal center.

-

Orthogonality: The target molecule possesses a 4-methoxy group. Standard phenol deprotection strategies using Lewis acids (e.g.,

) will indiscriminately cleave both the protecting group and the target's methoxy ether.

The Solution: This guide details two protocols. The "Fortress Strategy" (Protocol A) utilizes an orthogonal protection scheme (Methyl Ester + Benzyl Ether) that ensures high yields and purity. The "Direct Strategy" (Protocol B) utilizes ligand-accelerated catalysis for rapid, lower-yield screening.

Strategic Logic: The Orthogonality Matrix

| Functional Group | Protection Strategy | Deprotection Condition | Compatibility with Target (-OMe) |

| Carboxylic Acid | Methyl Ester (-COOMe) | LiOH / THF / | High (Base stable) |